molecular formula C8H9Cl2N3 B15232207 (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride

Cat. No.: B15232207
M. Wt: 218.08 g/mol
InChI Key: WLVOIMXQZSCQGS-UHFFFAOYSA-N
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Description

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of radical reactions to achieve the desired functionalization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated using metal-free oxidation strategies.

    Reduction: Commonly involves the use of reducing agents to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of a functional group with another, often using transition metal catalysis.

Common Reagents and Conditions

    Oxidation: Metal-free oxidation strategies often use reagents like tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: Transition metal catalysts like palladium or copper are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride: Similar in structure but with a different position of the chlorine atom.

    (2-Chloropyridin-4-yl)methanamine hydrochloride: Another related compound with a different core structure.

Uniqueness

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

IUPAC Name

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H8ClN3.ClH/c9-6-1-2-12-5-7(4-10)11-8(12)3-6;/h1-3,5H,4,10H2;1H

InChI Key

WLVOIMXQZSCQGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)CN.Cl

Origin of Product

United States

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